Protein Kinase Inhibitor

Description

Properties

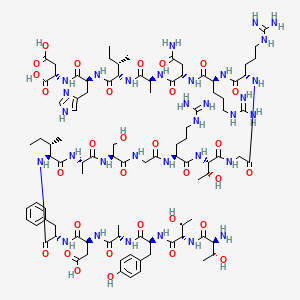

Molecular Formula |

C94H148N32O31 |

|---|---|

Molecular Weight |

2222.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |

InChI Key |

AXOXZJJMUVSZQY-OCDBTFLZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Mechanisms of Protein Kinase Inhibition

Non-ATP Competitive Inhibition

A smaller but increasingly important class of protein kinase inhibitors operates through a non-ATP competitive mechanism, binding to allosteric sites that are distant from the ATP-binding pocket.

True allosteric inhibitors bind to sites on the kinase that are remote from the ATP-binding site, inducing a conformational change that is transmitted to the active site, ultimately leading to a loss of catalytic activity. nih.gov This mechanism offers the potential for high specificity, as allosteric sites are generally not well conserved among different kinases. imrpress.com By modulating the kinase's conformation, these inhibitors can effectively lock the enzyme in an inactive state, preventing it from participating in signaling cascades.

Substrate-Competitive Inhibition

Substrate-competitive inhibitors represent a class of protein kinase inhibitors that function by directly competing with the protein or peptide substrate for binding to the active site of the kinase. nih.gov Unlike the more common ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, substrate-competitive inhibitors bind to the less conserved substrate-binding region. mdpi.com This characteristic offers the potential for greater selectivity among different kinases. nih.gov

The development of small molecule substrate-competitive inhibitors has been challenging due to the often shallow and solvent-exposed nature of the substrate-binding site. rsc.org However, a number of such inhibitors have been identified and characterized. These inhibitors are typically non-competitive or uncompetitive with respect to ATP, a key feature that distinguishes them from ATP-competitive inhibitors. nih.gov

One of the earliest examples of a substrate-competitive inhibitor is ST638, which was found to inhibit EGFR and other tyrosine kinases. Kinetic analysis demonstrated that ST638 is competitive with the substrate α-casein and non-competitive with ATP. nih.gov More recently, MEB-SCI was identified as a substrate-competitive inhibitor of c-Src, demonstrating activity in both biochemical and cellular assays. nih.gov

| Compound Name | Target Kinase | IC50/Ki Value |

| ST638 | EGFR | IC50 = 1 µM |

| MEB-SCI | c-Src | Ki > 1 mM (against c-Abl) |

This table presents examples of substrate-competitive protein kinase inhibitors and their corresponding potency.

Covalent Inhibition Mechanisms

Covalent inhibitors of protein kinases are a class of compounds that form a stable, covalent bond with a specific amino acid residue within the kinase's active site or a nearby allosteric site. This mechanism of action can lead to prolonged and often irreversible inhibition of the target kinase. mdpi.com The resurgence of interest in covalent inhibitors is driven by their potential for high potency, selectivity, and the ability to overcome certain forms of drug resistance. rsc.org

The design of covalent inhibitors typically involves a non-covalent "scaffold" that provides initial binding affinity and selectivity for the target kinase, coupled with a reactive electrophilic group, often referred to as a "warhead." rsc.org This warhead is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine. rsc.org The selectivity of these inhibitors is often derived from targeting less conserved cysteine residues within the kinome. rsc.org

Covalent inhibitors can be further classified as either irreversible or reversible. Irreversible inhibitors, such as Ibrutinib, form a permanent covalent bond with their target. mdpi.com Reversible covalent inhibitors, on the other hand, form a covalent bond that can be broken, allowing for a dynamic equilibrium between the bound and unbound states. researchgate.net This reversibility can potentially mitigate concerns about off-target effects associated with permanent protein modification. researchgate.net

| Compound Name | Target Kinase | Targeted Residue | Inhibition Type |

| Ibrutinib | BTK | Cys481 | Irreversible |

| Acalabrutinib | BTK | Cys481 | Irreversible |

| Zanubrutinib | BTK | Cys481 | Irreversible |

This table provides examples of covalent protein kinase inhibitors, their target kinase, the specific amino acid residue they modify, and the nature of their inhibition.

Bitopic Inhibition: Dual Allosteric and Catalytic Site Engagement

Bitopic inhibitors, also known as dual-site inhibitors, represent an innovative strategy in protein kinase inhibition that involves the simultaneous engagement of two distinct sites on the kinase: the catalytic (orthosteric) site and an allosteric site. nih.gov This dual-binding mechanism can lead to significantly enhanced potency, selectivity, and the ability to overcome resistance mutations that affect single-site inhibitors. universityofcalifornia.edu

A notable example of a bitopic inhibitor is RapaLink-1, which was developed to target mTOR. ucsf.edu It consists of rapamycin (B549165), an allosteric inhibitor, linked to an ATP-competitive inhibitor. nih.gov This design allows for a mutually beneficial interaction where the binding of one component enhances the binding of the other, leading to a significant increase in affinity and selectivity for the target protein. nih.gov Another example is DasatiLink-1, a bitopic inhibitor of the Bcr-Abl kinase, which combines the ATP-competitive inhibitor dasatinib (B193332) with the allosteric inhibitor asciminib. ucsf.edu This linked inhibitor demonstrated enhanced specificity for Bcr-Abl compared to its individual components. ucsf.edu

The development of bitopic inhibitors is a promising area of research, offering a powerful approach to achieve highly selective and potent kinase inhibition. nih.gov

| Compound Name | Target Kinase | Catalytic Site Ligand | Allosteric Site Ligand |

| RapaLink-1 | mTOR | MLN0128 (analogue) | Rapamycin |

| DasatiLink-1 | Bcr-Abl | Dasatinib | Asciminib |

This table showcases examples of bitopic protein kinase inhibitors, their target kinase, and the respective ligands that engage the catalytic and allosteric sites.

Molecular and Structural Basis of Protein Kinase Inhibitor Action

Structural Features of Protein Kinase Domains Relevant to Inhibition

The protein kinase domain, a conserved structural unit of approximately 300 amino acids, is composed of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe). cambridge.org The N-lobe primarily consists of a five-stranded β-sheet and a crucial regulatory α-helix known as the C-helix. cambridge.org The C-lobe is predominantly α-helical. cambridge.org The ATP-binding site is situated in a deep cleft at the interface of these two lobes. cambridge.org Several key structural elements within this domain are pivotal for both catalytic activity and its inhibition.

Activation Segment (A-loop) Dynamics and Conformational States

The activation segment, also known as the A-loop, is a flexible loop located in the C-lobe, typically spanning from the DFG motif to the APE motif. tandfonline.com Its conformation is a primary determinant of the kinase's catalytic state. frontiersin.org In an inactive state, the A-loop can adopt a closed conformation, often blocking the substrate-binding site or preventing the proper alignment of catalytic residues. cambridge.orgnih.gov Upon activation, often through phosphorylation of specific residues within the loop, the A-loop undergoes a significant conformational change to an open and extended state. frontiersin.orgbiorxiv.org This active conformation creates a platform for substrate binding and facilitates phosphoryl transfer. nih.gov

The dynamic nature of the A-loop presents a key target for inhibitors. Some inhibitors bind to and stabilize the inactive conformation, preventing the transition to the active state. The conformation of the A-loop is also tightly coupled to the state of the DFG motif at its N-terminus. nih.gov The DFG motif can exist in a "DFG-in" conformation, characteristic of active kinases where the aspartate residue points into the active site, or a "DFG-out" conformation, an inactive state where the aspartate and phenylalanine residues essentially swap positions. nih.govpnas.org Inhibitors that bind to the DFG-out state are a major class of kinase inhibitors. pnas.org

Catalytic Loop and Hinge Region Interactions

The hinge region forms a flexible linker between the N- and C-lobes and plays a critical role in inhibitor binding. cambridge.orgresearchgate.net The backbone atoms of the hinge region form hydrogen bonds with the adenine (B156593) ring of ATP, and many ATP-competitive inhibitors are designed to mimic these interactions. frontiersin.orgresearchgate.net These hydrogen bonds are a common feature for a vast number of kinase inhibitors, providing a crucial anchor point within the ATP-binding pocket. nih.gov

C-Helix Conformations (C-in/C-out) and Regulatory Mechanisms

The C-helix, the primary α-helix in the N-lobe, is a critical regulatory element. cambridge.orgnih.gov Its spatial orientation, described as "C-in" or "C-out," is a key determinant of the kinase's activation state. nih.gov In the active "C-in" conformation, the C-helix is positioned towards the active site, allowing a conserved glutamate (B1630785) residue within it to form a crucial salt bridge with a conserved lysine (B10760008) in the β3-strand of the N-lobe. frontiersin.orgnih.gov This interaction is a hallmark of an active kinase. frontiersin.org

Conversely, in the inactive "C-out" conformation, the C-helix is displaced away from the active site, breaking the salt bridge. nih.govresearchgate.net This outward movement creates a hydrophobic pocket that can be exploited by certain types of inhibitors. nih.govnih.gov The C-out conformation is often stabilized by autoinhibitory mechanisms and must be reversed for kinase activation. researchgate.net Inhibitors that bind to and stabilize the C-out conformation are known as type I½ inhibitors when they also occupy the ATP-binding site. nih.gov

Gatekeeper Residue Influence on Binding Pocket Topology

The "gatekeeper" residue is a single amino acid located in the back of the ATP-binding pocket, near the hinge region. rsc.org Its size and nature (hydrophobic or otherwise) significantly influence the topology of the binding pocket and play a crucial role in determining inhibitor selectivity. rsc.orgpnas.org A large, bulky gatekeeper residue, such as phenylalanine, restricts access to a deeper hydrophobic pocket. acs.org In contrast, a small gatekeeper residue, like threonine or glycine, creates a larger, more accessible pocket that can be exploited by specifically designed inhibitors. rsc.orgacs.org

This "bump-and-hole" strategy, where a "bumped" inhibitor is designed to fit into the "hole" created by a smaller gatekeeper, is a powerful approach for achieving inhibitor selectivity. rsc.org The gatekeeper residue can also influence the ability of a kinase to adopt the DFG-out conformation, with smaller gatekeeper residues being more common in kinases that are targeted by type II inhibitors. acs.org

Hydrophobic Spine (R-spine) Reconfiguration

The regulatory spine (R-spine) is a spatially contiguous but non-consecutive stack of four hydrophobic residues that spans both the N- and C-lobes of the kinase domain. nih.govresearchgate.net The assembly of the R-spine is a hallmark of an active kinase, creating a hydrophobic core that connects key regulatory elements. nih.govpnas.org In an active kinase, the R-spine is properly aligned, contributing to the stability of the active conformation. researchgate.net

In many inactive kinase conformations, the R-spine is "broken" or disassembled, often due to the displacement of the C-helix or the DFG motif. researchgate.net For example, in the DFG-out conformation, the phenylalanine of the DFG motif, which is one of the R-spine residues, is flipped out of its position, disrupting the spine. researchgate.net The reconfiguration of the R-spine is a fundamental mechanism of kinase regulation, and inhibitors can influence this by stabilizing conformations in which the spine is either assembled or broken. researchgate.net A second hydrophobic spine, the catalytic spine (C-spine), is assembled upon ATP binding and is crucial for poising the kinase for catalysis. nih.gov

Molecular Interactions Governing Inhibitor Binding

The binding of an inhibitor to a protein kinase is governed by a complex interplay of various non-covalent interactions. These interactions determine the affinity and selectivity of the inhibitor for its target kinase.

Traditionally, hydrogen bonds and salt bridges were considered the primary forces in ligand-protein binding. ohiolink.edu Indeed, nearly all ATP-competitive inhibitors form one or more hydrogen bonds with the backbone atoms of the hinge region, mimicking the interaction of the adenine moiety of ATP. nih.gov

However, research has increasingly highlighted the critical role of interactions involving π-systems, especially given that over 99% of protein kinase inhibitors contain at least one aromatic ring. ohiolink.edumdpi.com These interactions include:

π-π Stacking: Occurs between the aromatic rings of the inhibitor and aromatic residues in the binding pocket, such as phenylalanine. nih.govmdpi.com

CH-π Interactions: Involve the interaction of a C-H bond with a π-system, commonly observed between the inhibitor's aromatic rings and aliphatic residues like leucine, valine, and alanine (B10760859) in the hydrophobic regions of the ATP-binding site. nih.govmdpi.com

Cation-π Interactions: An electrostatic interaction between a cation (e.g., a positively charged group on the inhibitor or a metal ion) and a π-system. ohiolink.edumdpi.com

XH-π Interactions: Hydrogen bonds where a π-system acts as the hydrogen bond acceptor, with XH being NH, OH, or SH groups. ohiolink.edu

These π-interactions are crucial for the inhibitor to effectively occupy the hydrophobic regions of the ATP-binding pocket, regions that ATP itself does not extensively utilize. nih.gov The balance between hydrogen bonding and these π-interactions is a key determinant of inhibitor binding affinity. mdpi.com

Hydrophobic Interactions in Adjacent Pockets

While hydrogen bonding is crucial for anchoring, hydrophobic interactions are key to achieving inhibitor potency and selectivity. nih.gov Most ATP-competitive inhibitors derive their potency by occupying a deep hydrophobic pocket at the core of the kinase domain. nih.govcore.ac.uk The selectivity of these inhibitors often depends on their ability to exploit differences in the amino acids lining this ATP site and to explore adjacent hydrophobic pockets that are present in inactive states of the kinase. nih.govcore.ac.uk

The "gatekeeper" residue is a key determinant in controlling access to a hydrophobic pocket located next to the adenine-binding region. researchgate.net Inhibitors that extend into this pocket tend to be selective for kinases that possess smaller gatekeeper residues. nih.gov However, this is not a universal rule, as some inhibitors can bind effectively even when a larger gatekeeper residue is present, indicating the existence of ample space within the cavity. nih.gov The design of type II inhibitors specifically leverages the creation of an additional hydrophobic pocket that results from the DFG-out conformation, a specific inactive state of the kinase. nih.gov More recent strategies have focused on designing inhibitors that stabilize the autoinhibited state of a kinase by targeting unique hydrophobic clusters, creating a binding mode that is incompatible with ATP binding. nih.gov

Salt Bridge Formation and Electrostatic Complementarity

Electrostatic interactions, particularly the formation of salt bridges, are fundamental to the specificity and stability of inhibitor-kinase complexes. oup.com A salt bridge is a combination of a hydrogen bond and an electrostatic interaction between two ionized groups. researchgate.net These interactions can provide substantial favorable free energy to the binding event and are critical in determining binding specificity. oup.com

Within the kinase domain, specific salt bridges can be crucial for catalytic function and inhibitor recognition. For example, a conserved salt bridge within the glycine-rich loop (G-loop) of multiple protein kinases, such as those in the Src family, is important for maintaining the loop's flexibility and optimal conformation for ATP binding and catalysis. nih.gov The disruption of this salt bridge can significantly reduce catalytic activity. nih.gov The electrostatic complementarity between the inhibitor and the binding pocket is a key aspect of binding specificity. oup.com The precise arrangement of charged residues at the protein-inhibitor interface, leading to favorable electrostatic pairings, can significantly enhance binding affinity and selectivity. frontiersin.orgoup.com

| Interaction Type | Location | Key Features | Role in Inhibition | Example Compound(s) |

| Hydrogen Bonding | Hinge Region of ATP Site | Mimics ATP-adenine interactions; can be mediated by structured water molecules. | Anchors the inhibitor in the active site. | Bosutinib (B1684425) nih.gov |

| Hydrophobic Interactions | Deep pocket in kinase core; adjacent allosteric pockets. | Exploits non-polar residues; access often controlled by the "gatekeeper" residue. | Drives potency and selectivity. | Type II inhibitors (e.g., Imatinib) nih.govnih.gov |

| Salt Bridges | Across protein-inhibitor interface; within regulatory loops (e.g., G-loop). | Combination of H-bond and electrostatic attraction between charged groups. | Enhances binding specificity and stability. | N/A |

Crystallographic and Spectroscopic Analysis of Inhibitor-Kinase Complexes

The detailed understanding of how inhibitors bind to protein kinases is largely derived from empirical structural and biophysical data. X-ray crystallography and various spectroscopic techniques are indispensable tools for elucidating the three-dimensional structures of inhibitor-kinase complexes and characterizing their dynamic interactions. nih.govacs.org

X-ray crystallography provides high-resolution snapshots of the inhibitor bound within the kinase's active site. nih.govbiorxiv.org These crystal structures reveal the precise binding mode, including the key hydrogen bonds, hydrophobic contacts, and the conformation of both the inhibitor and the protein. mdpi.complos.org For example, crystallographic analysis of monopolar spindle 1 (Mps1) kinase in complex with inhibitors like SP600125 and staurosporine (B1682477) has provided significant insights into the architecture of its ATP-binding site, guiding the development of more specific inhibitors. nih.govacs.org Similarly, studies on inositol (B14025) polyphosphate multikinase (IPMK) have used co-crystal structures to reveal the importance of ordered water molecules in mediating ligand binding and selectivity. biorxiv.org

Spectroscopic methods offer complementary information, often providing data on the dynamics and energetics of the interaction in solution. Mass spectrometry (MS), particularly native ion-mobility MS (IM-MS), can be used to study the conformational changes in a kinase upon inhibitor binding. liverpool.ac.uk It allows for the characterization of the conformational landscape and the stabilization of specific states, such as the active conformation of Aurora A kinase induced by certain inhibitors. liverpool.ac.uk Infrared (IR) spectroscopy is another powerful technique. By using a nitrile group on an inhibitor like bosutinib as an infrared probe, researchers can measure differences in the electrostatic environment of the ATP-binding sites of different kinases, such as Abl and Src, which can be exploited to design more selective drugs. plos.orgresearchgate.net

| Analytical Technique | Information Provided | Key Application in Inhibitor Studies |

| X-ray Crystallography | High-resolution 3D structure of the inhibitor-kinase complex. | Determining the precise binding mode and key molecular interactions. nih.govbiorxiv.org |

| Mass Spectrometry (MS) | Conformational changes, binding stoichiometry, and affinity ranking. | Characterizing ligand-induced conformational shifts and stability. liverpool.ac.ukacs.org |

| Infrared (IR) Spectroscopy | Probing the electrostatic environment of the binding site. | Detecting differences in the active sites of various kinases. plos.org |

| Fluorescence Spectroscopy | Measuring inhibitor binding affinity and kinetics. | Quantifying dissociation constants for ATP-competitive inhibitors. nih.govacs.org |

Conformational Selection versus Induced Fit Models in Inhibitor Binding

The process by which a protein kinase inhibitor recognizes and binds to its target can be described by two primary models: conformational selection and induced fit. slu.eduddg-pharmfac.net For decades, these two mechanisms have been central to the interpretation of ligand binding in biological macromolecules. slu.eduacs.org

The induced fit model posits that the initial binding of a ligand to a protein is relatively weak, and this binding event subsequently triggers a conformational change in the protein that leads to a more stable, high-affinity complex. ddg-pharmfac.net In this view, the ligand actively reshapes the binding pocket to optimize the interaction. acs.org Kinetically, under certain assumptions, an induced fit mechanism is often associated with an observed binding rate that increases with ligand concentration. slu.eduacs.org

In contrast, the conformational selection model proposes that a protein exists in a pre-existing equilibrium of multiple conformations, even in the absence of a ligand. ddg-pharmfac.net The inhibitor then binds preferentially to and stabilizes a specific pre-existing conformation to which it has the highest affinity. ddg-pharmfac.netrsc.org The role of the ligand is not to induce a change, but to shift the conformational equilibrium towards the bound state. ddg-pharmfac.net A key kinetic signature of conformational selection can be an observed binding rate that decreases as the ligand concentration increases, although this is not always the case. slu.eduacs.org

In reality, the binding mechanism for a given inhibitor-kinase pair is not always strictly one or the other. Research combining NMR spectroscopy, surface plasmon resonance, and molecular dynamics simulations on the binding of the anticancer drug Imatinib (B729) to the c-Src kinase has shown that both conformational selection and induced fit mechanisms can play a role. nih.gov This suggests that the binding process can be complex, potentially involving an initial selection of a favorable conformation followed by minor local adjustments to optimize the fit, reconciling what were once seen as opposing views. nih.gov The distinction is not merely academic; understanding the predominant binding mechanism can provide crucial insights for the rational design of inhibitors with improved kinetic properties.

| Binding Model | Description | Role of the Ligand | Kinetic Signature (Simplified) |

| Induced Fit | The protein changes conformation upon ligand binding to optimize the fit. ddg-pharmfac.net | Actively induces a conformational change in the protein. acs.org | Rate of approach to equilibrium (kobs) increases with ligand concentration. slu.eduacs.org |

| Conformational Selection | The protein pre-exists in multiple conformations; the ligand binds to and stabilizes one. ddg-pharmfac.net | Selects and stabilizes a pre-existing protein conformation. rsc.org | kobs can decrease with increasing ligand concentration. slu.eduacs.org |

Rational Design and Discovery Strategies for Protein Kinase Inhibitors

Structure-Based Drug Design Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target kinase to design molecules with high affinity and selectivity. rroij.com This methodology is particularly effective for kinases due to their well-defined ATP-binding pocket, which can be targeted by small molecules. rroij.com Knowledge of the kinase's structure, obtained through techniques like X-ray crystallography or NMR spectroscopy, is fundamental to identifying and designing inhibitors that can effectively block its activity. rroij.com

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process is broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). acs.orgcreative-biostructure.com

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target kinase is unknown or difficult to obtain. creative-biostructure.com This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com It uses a set of known active ligands for the target kinase to build a model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model. creative-biostructure.com This model is then used to screen compound databases for molecules that share similar physicochemical or structural features with the known actives. creative-biostructure.com Techniques like shape-based screening, which uses a 3D representation of a known inhibitor as a query, can effectively enrich active compounds from a large database. acs.org

Structure-Based Virtual Screening (SBVS) , in contrast, requires the 3D structure of the target protein. acs.org Molecular docking is the most common SBVS method, where compounds from a library are computationally placed into the binding site of the kinase. acs.orgnih.gov These poses are then evaluated using a scoring function to estimate the binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.gov SBVS has proven to be a powerful strategy for discovering novel lead compounds for various kinase targets. nih.govacs.org For instance, a structure-based virtual screen using the DOCK 4.0 program against the crystal structure of human Akt kinase led to the identification of 26 new inhibitors with greater potency than the reference compound. nih.gov

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Primary Requirement | A set of known active ligands. creative-biostructure.com | 3D structure of the target protein kinase. acs.org |

| Underlying Principle | Similar molecules exhibit similar biological activities. creative-biostructure.com | Complementarity of shape and chemistry between ligand and target binding site. rroij.com |

| Common Methods | Similarity searching, pharmacophore modeling, QSAR. creative-biostructure.com | Molecular docking, interaction fingerprints. acs.orgnih.gov |

| Advantage | Does not require a protein structure; can be very fast. creative-biostructure.com | Can identify novel scaffolds that are structurally different from known inhibitors. nih.gov |

| Limitation | Limited to the chemical space of known active compounds. acs.org | Performance is highly dependent on the quality of the protein structure and the accuracy of the scoring function. acs.org |

Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govwustl.edu The process involves sampling numerous conformations of the small molecule within the kinase's binding site and assessing the complementarity of these conformations. wustl.edu

The second part of the process is "scoring," where a scoring function is used to estimate the binding free energy for each pose, thereby ranking the potential inhibitors. wustl.edu However, scoring functions are often not successful at accurately distinguishing the correct crystallographic conformation from other docked poses or precisely predicting binding affinity. wustl.edu This suggests that while they can identify key interactions, they may not capture the subtle differences that determine potency. wustl.edu

To address these limitations, efforts are focused on optimizing scoring functions. One approach is the use of quantum chemistry-based scoring functions, which can more accurately describe specific interactions like halogen bonding. researchgate.net For example, a scoring function using the semi-empirical quantum chemical method PM6, augmented with corrections for dispersion and hydrogen/halogen bonding, was developed to aid in the discovery of new halogenated inhibitors of CK2 kinase. researchgate.net Another strategy is consensus scoring, which combines the results from multiple scoring functions to improve the reliability of the predictions. acs.org

While X-ray crystallography provides a static snapshot of a protein-ligand complex, it does not capture the dynamic nature of the interaction. nih.gov Atomistic molecular dynamics (MD) simulations have become an invaluable tool to study the structural and dynamic movements of protein kinase-inhibitor complexes. nih.govbenthamscience.com MD simulations can track the motion of individual atoms over time, providing detailed insights into how inhibitors bind and the conformational changes that occur in both the ligand and the kinase. nih.gov

These simulations are crucial for understanding the factors that govern inhibitor affinity and selectivity. nih.gov They can reveal transient binding pockets, characterize the thermodynamics of the solvated complexes, and help explain the effects of mutations on inhibitor binding. nih.govresearchgate.net For example, MD simulations have been used to characterize multiple bound poses and transient "encounter complexes" for an inhibitor binding to c-Src kinase, proposing parallel binding pathways that were not evident from static crystal structures. nih.gov By complementing experimental data, MD simulations provide a more complete picture of the binding process, enabling the design of more potent and selective inhibitors. nih.govbenthamscience.com

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for discovering novel kinase inhibitors. nih.govspringernature.com The approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to the target kinase. nih.gov These initial fragment hits are then optimized and grown into more potent, lead-like molecules through medicinal chemistry, often guided by structural biology. nih.govacs.org FBDD offers advantages in exploring chemical space more broadly and can achieve higher hit rates compared to traditional high-throughput screening (HTS). biorxiv.org

The design of a fragment library is a critical first step in the FBDD process. acs.org Fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. acs.org For kinase inhibitor discovery, libraries are often designed to contain motifs known to interact with the conserved features of the ATP-binding site. acs.org Data-driven approaches, such as the KinFragLib, have been developed by fragmenting all co-crystallized kinase inhibitors from structural databases to create subpocket-focused fragment pools. github.com

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for screening. acs.org Common methods include:

X-ray Crystallography: This technique can directly visualize the binding mode of the fragment in the kinase active site, providing crucial structural information for subsequent optimization. acs.org It is a powerful but lower-throughput method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect weak binding events by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.

Surface Plasmon Resonance (SPR): SPR is a label-free method that detects binding by measuring changes in the refractive index when a fragment in solution binds to a kinase immobilized on a sensor chip. acs.orgcambridgemedchemconsulting.com

Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature upon ligand binding. An increase in thermal stability indicates a binding event. cambridgemedchemconsulting.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. cambridgemedchemconsulting.com

| Technique | Principle | Key Information Provided | Throughput |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a protein-fragment crystal. acs.org | High-resolution 3D structure of the binding mode. acs.org | Low |

| NMR Spectroscopy | Measures perturbations in nuclear spin states upon binding. | Binding affinity, stoichiometry, and location of binding site. | Low to Medium |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. cambridgemedchemconsulting.com | Binding kinetics (on/off rates) and affinity. cambridgemedchemconsulting.com | Medium to High |

| Thermal Shift Assay (TSA) | Measures change in protein melting temperature (Tm) upon ligand binding. cambridgemedchemconsulting.com | Identifies binding fragments that stabilize the protein. cambridgemedchemconsulting.com | High |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during the binding interaction. cambridgemedchemconsulting.com | Binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). cambridgemedchemconsulting.com | Low |

Once fragment hits are identified and their binding modes are confirmed, the next stage is to increase their potency and selectivity. nih.govacs.org This is typically achieved through two primary strategies:

Fragment Growing (Elaboration): This involves adding chemical functionality to the fragment to make additional interactions with the target protein. acs.org Guided by structural information from X-ray crystallography or modeling, chemists synthesize derivatives that extend into adjacent subpockets of the binding site, progressively improving affinity. aacrjournals.org For example, a fragment-based approach against Protein Kinase B (PKB/Akt) used iterative crystallography to guide the elaboration of initial scaffolds, leading to compounds with good pharmacokinetic properties. aacrjournals.org

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. acs.org The resulting larger molecule can have a much higher affinity than the individual fragments due to a more favorable entropic contribution to the binding energy.

A successful example of fragment elaboration is the discovery of the cyclin-dependent kinase 2 (CDK2) inhibitor AT7519 . An initial screen identified an indazole fragment, which was then optimized using structure-guided design to explore other areas of the ATP binding site, ultimately leading to the potent lead compound. acs.org Similarly, an enzyme-templated screening approach was used for c-Src kinase, where a promiscuous inhibitor fragment was appended with a thiol that could react with a library of electrophilic acrylamide (B121943) fragments. nih.gov This method allowed for the in-situ assembly and identification of bivalent inhibitors with improved potency and selectivity. nih.gov

High-Throughput Screening (HTS) in Kinase Inhibitor Discovery

High-throughput screening (HTS) is a foundational technology in the quest for novel protein kinase inhibitors. It enables the rapid assessment of large and diverse chemical libraries for their ability to modulate the activity of a specific kinase target. oup.comacs.org The success of any HTS campaign hinges on the development of robust and miniaturized assays, followed by a rigorous process of hit identification and validation.

The development of a suitable assay is a critical first step in an HTS campaign. The chosen assay must be sensitive, reproducible, and amenable to automation. nih.gov A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations. These can be broadly categorized as radiometric, fluorescence-based, and luminescence-based assays. researchgate.net

Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are widely used due to their homogeneous "mix-and-read" formats, which simplify automation. nih.govoup.com For instance, the LanthaScreen™ Eu Kinase Binding assay is a TR-FRET platform that can identify compounds that bind to the ATP-site of a kinase. researchgate.net Another popular technology is the AlphaScreen® platform, an amplified luminescent proximity homogeneous assay that is highly sensitive and suitable for HTS. frontiersin.orgacs.org

Miniaturization of these assays into 384-well, 1536-well, or even 3456-well formats is a key strategy for reducing costs and increasing throughput. acs.orgnih.gov Downscaling assay volumes significantly cuts down on the consumption of expensive reagents and precious biological samples. oup.com This process, however, requires careful optimization to maintain data quality and robustness, often necessitating specialized liquid handling and detection instrumentation. acs.org The successful miniaturization of a kinase assay can lead to substantial savings in both time and resources, making large-scale screening campaigns more feasible. oup.comnih.gov

The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired inhibitory activity against the target kinase. oup.com These hits are selected from vast chemical libraries that can contain hundreds of thousands to millions of compounds. nih.govnih.gov These libraries can be general-purpose or focused, with some specifically designed to target the kinase family. cresset-group.comfrontiersin.orgthaiscience.info

Once the primary screen is complete, a crucial hit validation process begins to eliminate false positives and confirm the activity of genuine hits. acs.org This typically involves re-testing the initial hits, often in a dose-response format to determine their potency (e.g., IC50 value). cresset-group.com Orthogonal assays, which measure kinase inhibition through a different method than the primary screen, are also employed to ensure that the observed activity is not an artifact of the initial assay technology. oup.com For example, a hit identified in a fluorescence-based assay might be confirmed using a label-free method like surface plasmon resonance (SPR) to verify direct binding to the kinase.

The validated hits from an HTS campaign serve as the starting points for lead optimization, a process aimed at improving their potency, selectivity, and drug-like properties.

Computational Chemistry in Lead Optimization

Computational chemistry plays a pivotal role in the lead optimization phase of kinase inhibitor discovery, providing valuable insights that guide the design of more potent and selective compounds. cresset-group.com By leveraging the power of in silico techniques, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of kinase inhibitors, QSAR models can predict the potency of novel compounds based on their physicochemical properties and structural features. acs.org

The development of a robust QSAR model requires a dataset of compounds with known activities against the target kinase. nih.gov Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape, electrostatic potential). tandfonline.com Machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, are then used to build a predictive model that correlates these descriptors with biological activity. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.gov These visual aids are particularly useful for medicinal chemists in designing new analogs with improved potency.

Accurately predicting the binding affinity of a ligand to its target protein is a central goal of computational chemistry. Free energy perturbation (FEP) and other methods for calculating binding free energy provide a more rigorous, physics-based approach to this challenge compared to empirical scoring functions used in molecular docking. researchgate.netcresset-group.com

FEP is a computational method that calculates the difference in binding free energy between two closely related ligands. cresset-group.com It does this by simulating a non-physical, or "alchemical," transformation of one molecule into another in both the solvated state and when bound to the protein. researchgate.net The difference in the free energy of these two transformations corresponds to the difference in the binding free energies of the two ligands. frontiersin.org While computationally intensive, FEP calculations can provide highly accurate predictions of relative binding affinities, making them a valuable tool for prioritizing compounds for synthesis during lead optimization. researchgate.netnih.gov

Other methods for estimating binding energy include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies calculated using implicit solvent models. researchgate.net While generally less accurate than FEP, they are computationally less demanding and can be used to rank and prioritize a larger number of compounds. rsc.org

Integration of Chemoinformatics and Bioinformatics in Design

The effective design of protein kinase inhibitors increasingly relies on the integration of chemoinformatics and bioinformatics. longdom.orgnih.gov Chemoinformatics deals with the storage, retrieval, and analysis of chemical information, while bioinformatics focuses on the management and analysis of biological data, such as protein sequences and structures. longdom.orgnih.gov The synergy between these two disciplines provides a powerful framework for modern drug discovery. nih.gov

Bioinformatics tools are essential for identifying and validating kinase targets. Sequence and structural analysis of the human kinome can reveal conserved features and regions of diversity that can be exploited for the design of selective inhibitors. oup.comnih.gov For example, comparing the ATP-binding sites of different kinases can highlight unique residues that can be targeted to achieve selectivity. oup.com

Chemoinformatics approaches are then used to design and screen virtual libraries of compounds against the target kinase. longdom.org This can involve pharmacophore modeling, where a 3D arrangement of essential features required for binding is defined and used to search for compounds that match this pattern. nih.gov Virtual screening, using techniques like molecular docking, can then be used to predict the binding poses and affinities of a large number of compounds in silico. nih.gov

The integration of these fields is exemplified by approaches that combine protein structure information (bioinformatics) with ligand-based methods (chemoinformatics). semanticscholar.orgsemanticscholar.org For instance, the results of a virtual screen can be filtered and prioritized based on QSAR models or by considering the synthetic accessibility of the proposed molecules. This integrated approach allows for a more holistic and efficient exploration of the chemical space for novel kinase inhibitors.

Specificity, Selectivity, and Off Target Interactions in Protein Kinase Inhibitor Research

Challenges in Achieving Kinase Inhibitor Selectivity

The development of selective kinase inhibitors is a formidable challenge, primarily due to the structural similarities shared across the entire kinase family. This inherent lack of diversity in the primary binding site for most inhibitors complicates the design of molecules that can discriminate between their intended target and numerous other kinases.

Conservation of the ATP-Binding Pocket Across the Kinome

The vast majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, adenosine (B11128) triphosphate (ATP). researchgate.net The ATP-binding pocket is highly conserved across the kinome, a feature that allows a single enzyme family to utilize a universal energy source. nih.gov This conservation, however, presents a significant hurdle for drug developers. Because the ATP-binding sites of different kinases are so similar, a small molecule designed to fit into the pocket of one kinase can often bind to the ATP pockets of many others. nih.gov This can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing adverse effects and toxicities. nih.gov

The catalytic domain of protein kinases is structurally divided into two lobes, the N-lobe and the C-lobe, with the ATP-binding cleft situated in between. nih.gov While all kinases share this fundamental architecture, subtle differences in the amino acid residues lining the ATP pocket and in adjacent regions can be exploited to achieve selectivity. nih.gov For instance, inhibitors can be designed to interact with unique features of the target kinase, such as specific amino acid side chains or conformational states. nih.gov

Promiscuity of Early-Generation Inhibitors

The term "promiscuity" in the context of kinase inhibitors refers to the ability of a single inhibitor to bind to multiple kinases. oncobites.blog Many of the first-generation kinase inhibitors were found to be highly promiscuous, a direct consequence of targeting the conserved ATP-binding site. acs.org While this promiscuity can sometimes be beneficial, leading to the inhibition of multiple oncogenic pathways, it more often results in undesirable off-target effects. oncobites.blog

Imatinib (B729), the first successful kinase inhibitor, was initially designed to target the BCR-ABL fusion protein in chronic myeloid leukemia. oncobites.blog However, it was later discovered to inhibit other kinases, such as c-KIT and PDGF-R, which led to its use in treating gastrointestinal stromal tumors. oncobites.blog This "polypharmacology" can be a double-edged sword. While it can broaden the therapeutic applications of a drug, it also increases the risk of adverse events due to the inhibition of kinases essential for normal cellular function. nih.gov

More recent research has revealed that while many kinase inhibitors exhibit some degree of promiscuity, only a small percentage are active against a large number of kinases. acs.org The development of highly promiscuous inhibitors is often unintentional and a result of the structural similarities among kinases. nih.gov

Methodologies for Assessing Kinase Inhibitor Selectivity

To address the challenges of selectivity and promiscuity, a variety of sophisticated techniques have been developed to profile the activity of kinase inhibitors across the kinome. These methods provide a comprehensive view of an inhibitor's selectivity, helping to identify both on-target and off-target interactions.

Kinome-Wide Profiling and Selectivity Panels

Kinome-wide profiling, also known as kinase screening, is a high-throughput method used to assess the selectivity of a kinase inhibitor against a large panel of kinases. reactionbiology.com These panels can range from a few dozen to several hundred kinases, representing a significant portion of the human kinome. eurofinsdiscovery.com The goal is to determine the inhibitor's potency against its intended target and its cross-reactivity with other kinases. nih.gov

Several commercial platforms are available for kinome-wide profiling, each employing different assay technologies. eurofinsdiscovery.com These assays typically measure the ability of an inhibitor to block the enzymatic activity of a kinase. assayquant.com The results are often presented as a percentage of inhibition at a specific inhibitor concentration or as an IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%. nih.gov

The data generated from these panels are invaluable for lead optimization in drug discovery. reactionbiology.com They allow researchers to identify compounds with the desired selectivity profile and to understand the potential for off-target effects early in the development process. reactionbiology.com

Table 1: Example of Kinase Inhibitor Selectivity Data from a Kinome-Wide Panel

| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) |

| Target Kinase 1 | 95 | 98 |

| Off-Target Kinase A | 5 | 55 |

| Off-Target Kinase B | 2 | 15 |

| Off-Target Kinase C | 8 | 70 |

This is a hypothetical data table for illustrative purposes.

Affinity-Based Proteomics for Target Engagement Analysis

Affinity-based proteomics is a powerful set of techniques used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. springernature.com In the context of kinase inhibitors, this approach can be used to confirm target engagement and to discover novel off-targets.

One common method involves immobilizing the kinase inhibitor on a solid support, such as a bead, to create an "affinity matrix". acs.org This matrix is then incubated with a cell lysate, allowing the inhibitor to capture its binding partners. The captured proteins are then identified using mass spectrometry. springernature.com This technique, often referred to as chemical proteomics, provides a direct readout of the proteins that physically interact with the inhibitor. acs.org

Another approach, known as the cellular thermal shift assay (CETSA), measures the change in the thermal stability of a protein upon ligand binding. acs.org When an inhibitor binds to its target kinase, it often stabilizes the protein, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing evidence of target engagement within intact cells.

Table 2: Comparison of Affinity-Based Proteomics Techniques

| Technique | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized inhibitor captures binding partners from a lysate. | Direct identification of binding partners. | Can be prone to non-specific binding. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Can be performed in intact cells. | Indirect measure of binding. |

Activity-Based Profiling (ABP) Techniques

Activity-based profiling (ABP) is a chemical proteomics approach that utilizes probes that covalently bind to the active sites of enzymes. nih.gov In the context of kinases, activity-based probes are designed to mimic ATP and react with a conserved residue in the ATP-binding pocket. uu.nl These probes can be used to profile the activity of a large number of kinases simultaneously in a native biological system. nih.gov

Competitive ABP is a particularly useful application of this technology for assessing kinase inhibitor selectivity. uu.nl In this approach, a cell lysate or intact cells are pre-treated with a kinase inhibitor before the addition of the activity-based probe. If the inhibitor binds to a particular kinase, it will block the binding of the probe. By comparing the probe labeling pattern in the presence and absence of the inhibitor, researchers can identify the kinases that are targeted by the inhibitor. nih.gov

This method not only confirms target engagement but also provides information about the functional state of the kinase, as the probes only react with active enzymes. nih.gov This can be particularly important for understanding the mechanism of action of an inhibitor in a cellular context.

Thermal Shift Assays in Cellular Contexts

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to directly measure the engagement of a drug with its target protein within the complex environment of a cell or tissue. nih.govbiorxiv.orgacs.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. acs.orgnih.govbohrium.com When a protein binds to a ligand, its stability against heat-induced denaturation increases.

The typical CETSA workflow involves treating intact cells with the inhibitor, followed by heating the cell lysate across a range of temperatures. nih.govnih.gov Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The soluble protein fraction is then collected and analyzed to determine the melting temperature (Tm) of the target protein. An increase in the Tm in the presence of the inhibitor indicates target engagement.

Several methods are employed to detect and quantify the soluble protein fraction. Quantitative western blotting is a common approach for single-protein analysis. nih.govnih.gov For broader, proteome-wide analysis, CETSA can be coupled with mass spectrometry (MS), a technique known as Thermal Proteome Profiling (TPP) or MS-CETSA. nih.govacs.org This allows for the unbiased assessment of an inhibitor's interactions with thousands of proteins simultaneously. acs.orgacs.org To enhance throughput and sensitivity, especially when sample material is limited, CETSA has been combined with methods like the multiplex proximity extension assay (PEA). nih.govbiorxiv.org

CETSA has been instrumental in validating the cellular targets of numerous kinase inhibitors. For instance, studies have used CETSA to demonstrate the engagement of well-known inhibitors such as staurosporine (B1682477) and dasatinib (B193332) with their respective kinase targets. nih.gov It has also been used to identify unexpected off-target interactions, as was the case with gefitinib, which was found to thermally stabilize CDKN1A and BIRC5. nih.govpnas.org

Genetic and Chemical-Genetic Screening Approaches

Genetic and chemical-genetic screening methods are invaluable tools for identifying the targets of kinase inhibitors, understanding mechanisms of resistance, and uncovering off-target effects. These approaches complement biophysical methods like CETSA by providing functional insights into inhibitor action.

Chemical Proteomics: A prominent chemical proteomics strategy is the use of "kinobeads," which involves the immobilization of broad-spectrum kinase inhibitors on a solid support to capture a large portion of the cellular kinome. nih.govbiorxiv.orgnih.govnih.gov In a competitive binding experiment, a cell lysate is incubated with a free inhibitor of interest before being applied to the kinobeads. The free inhibitor competes with the immobilized inhibitors for binding to its target kinases. By using quantitative mass spectrometry to analyze the proteins that are competed off the beads at different inhibitor concentrations, a comprehensive selectivity profile can be generated. nih.govnih.gov This technique has been used to profile numerous clinical kinase inhibitors, including imatinib and dasatinib, revealing their target landscapes. nih.gov

Genetic Screening: Functional genomic screens using technologies like RNA interference (RNAi) with short hairpin RNAs (shRNAs) and CRISPR-Cas9 have become powerful methods for identifying genes that modulate sensitivity or resistance to kinase inhibitors. promega.comicr.ac.uk Genome-wide CRISPR screens, for example, have been employed to identify genes whose knockout confers resistance to BRAF inhibitors like vemurafenib or to combinations of KRAS and SHP2 inhibitors. promega.comicr.ac.uk These screens can uncover not only direct targets but also components of parallel or downstream signaling pathways that, when disrupted, impact the inhibitor's efficacy.

Chemical-Genetic Approaches: These strategies involve engineering a kinase to make it uniquely sensitive to a modified inhibitor. A classic example is the "bump-and-hole" approach, where a bulky "gatekeeper" residue in the ATP-binding pocket of the kinase is mutated to a smaller one (the "hole"). nih.gov This engineered kinase can then be specifically inhibited by a bulky, modified inhibitor (the "bump") that does not fit into the wild-type kinase's binding pocket. nih.gov A more recent development is a covalent chemical-genetic approach where a cysteine residue is engineered into the kinase, which can then be selectively and irreversibly targeted by an electrophilic inhibitor. nih.govbohrium.com These methods offer a high degree of specificity for studying the function of a single kinase within a complex cellular network.

Determinants of Kinase Inhibitor Selectivity

The quest for selective kinase inhibitors is driven by the need to maximize therapeutic efficacy while minimizing off-target effects. Selectivity is governed by the ability of an inhibitor to preferentially bind to its intended target over the hundreds of other kinases in the human kinome. This selectivity is determined by several factors, including the conformational state of the kinase, the presence of allosteric binding sites, and the specific amino acid composition of the binding pocket.

Specific Amino Acid Residues Shaping Binding Pockets

The selectivity of kinase inhibitors, particularly those that target the ATP-binding site, is profoundly influenced by the specific amino acid residues that line the pocket. Subtle differences in the size, shape, and chemical properties of these residues across different kinases can be exploited to achieve selective binding.

The Gatekeeper Residue: Located at the back of the ATP-binding pocket, the gatekeeper residue plays a crucial role in controlling access to a deeper hydrophobic pocket. biorxiv.orgresearchgate.net The size of the gatekeeper residue is a key determinant of inhibitor selectivity. biorxiv.org Kinases with a small gatekeeper residue (such as threonine, valine, or alanine) have a larger hydrophobic pocket that can accommodate bulkier inhibitors, a feature that can be exploited to design inhibitors that are selective for these kinases over those with larger gatekeeper residues (like methionine, leucine, or phenylalanine). biorxiv.orgbohrium.com Conversely, mutations that increase the size of the gatekeeper residue are a common mechanism of acquired drug resistance, as they can sterically hinder the binding of the inhibitor. acs.orgpromega.comresearchgate.net The T315I mutation in BCR-ABL, which confers resistance to imatinib, is a classic example of a gatekeeper mutation. oup.com

The Hinge Region: The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. nih.govnih.gov It forms the "backbone" of the ATP-binding site and is a critical anchoring point for most ATP-competitive inhibitors. nih.gov These inhibitors typically form one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. nih.govnih.govnih.gov The specific pattern of these hydrogen bonds is a key determinant of inhibitor binding and potency. nih.gov While the backbone interactions are highly conserved, the amino acid side chains in and around the hinge region can vary, offering opportunities for selective interactions.

Other Specificity Pockets: Beyond the gatekeeper and hinge, other regions within and adjacent to the ATP-binding site contribute to inhibitor selectivity. These include hydrophobic pockets and regions that become accessible in specific inactive conformations. researchgate.netnih.gov For example, the movement of the αC-helix can create or expose pockets that can be targeted by selective inhibitors. nih.gov The development of Type II and allosteric inhibitors is predicated on exploiting these less-conserved specificity pockets to achieve higher selectivity than is typically possible with inhibitors that solely occupy the adenine-binding region. researchgate.net

Research Implications of Polypharmacology and Off-Target Effects

Polypharmacology , the ability of a single drug to interact with multiple targets, is a common characteristic of protein kinase inhibitors. nih.gov This promiscuity arises from the structural conservation of the ATP-binding site across the kinome. oup.com While often viewed as a source of undesirable side effects, the polypharmacology of kinase inhibitors has significant research and therapeutic implications.

The off-target effects of kinase inhibitors present a major challenge in basic research, as they can confound the interpretation of experimental results. researchgate.netoup.com An observed cellular phenotype may be due to the inhibition of an unknown off-target kinase rather than the intended target. researchgate.net Therefore, comprehensive selectivity profiling is crucial for validating the use of a kinase inhibitor as a chemical probe to study the function of a specific kinase. acs.org Various platforms for kinase inhibitor profiling have been developed, ranging from large panels of in vitro kinase assays to cell-based proteomic approaches. nih.govpromega.com Computational methods, including binding site similarity comparisons and machine learning models, are also increasingly used to predict potential off-targets and guide experimental validation. nih.govnih.gov

From a therapeutic perspective, off-target effects can be responsible for the toxicities associated with kinase inhibitor drugs. nih.gov Understanding an inhibitor's full target profile can help to anticipate and manage these adverse effects. However, polypharmacology is not always detrimental and can be therapeutically beneficial. nih.gov The clinical efficacy of some of the most successful kinase inhibitors is, in fact, due to their multi-targeting activity. For example, sunitinib's anti-cancer effects are attributed to its inhibition of multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The activity of imatinib against gastrointestinal stromal tumors is due to its inhibition of the off-target kinases KIT and PDGFRα, in addition to its primary target, BCR-ABL. aacrjournals.org

There is a growing interest in "targeted polypharmacology," which involves the rational design of drugs that intentionally engage a specific set of targets to achieve a desired therapeutic outcome. nih.gov This approach may be particularly useful for treating complex diseases like cancer, where targeting multiple signaling pathways simultaneously can be more effective and can help to overcome drug resistance. nih.gov By leveraging the inherent promiscuity of kinase inhibitors, it may be possible to develop more effective multi-targeted therapies. For example, a single compound that dually inhibits a primary oncogenic kinase and a key epigenetic regulator could offer a synergistic therapeutic effect. acs.org

Intentional Multi-Targeted Inhibition in Research

The deliberate design or application of a single inhibitor to engage multiple kinase targets, a concept known as polypharmacology, has become a rational and powerful strategy in research. This approach moves beyond the "one drug, one target" paradigm, acknowledging that complex diseases often involve redundant or interconnected signaling pathways. Inhibiting a single kinase can sometimes lead to the activation of compensatory feedback loops, allowing the system to bypass the intended blockade. By simultaneously inhibiting multiple key nodes within a single pathway or across different pathways, multi-targeted inhibitors can create a more robust and durable effect, potentially preventing the development of resistance.

This strategy is particularly relevant in cancer research, where tumor growth and survival often depend on the dysregulation of several signaling pathways at once. For instance, targeting kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor) is a common multi-targeted approach.

Several well-characterized multi-targeted inhibitors are used extensively in research to probe complex biological systems.

Sorafenib (B1663141) is an oral inhibitor that targets multiple kinases, including the Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor (PDGFR-β), c-Kit, and Flt-3. Its ability to inhibit both the Raf/MEK/ERK proliferation pathway and VEGFR/PDGFR-mediated angiogenesis makes it a valuable tool for studying these interconnected processes.

Sunitinib is another oral multi-targeted inhibitor that acts on several receptor tyrosine kinases. Its primary targets include VEGFRs (1, 2, 3), PDGFRs (α and β), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and the receptor for macrophage-colony stimulating factor (CSF1R). This inhibition profile allows researchers to simultaneously investigate the effects of blocking pathways involved in angiogenesis and direct tumor cell proliferation.

Lapatinib is a dual inhibitor that targets two key members of the ErbB receptor family: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By blocking both receptors, lapatinib provides a more comprehensive inhibition of the HER signaling pathway than a single-target agent, making it a critical research tool for studying cancers driven by this pathway, such as certain types of breast and gastric cancer.

The use of such agents allows researchers to explore the consequences of broad-spectrum pathway inhibition and identify synergistic interactions that would be missed by using highly selective, single-target inhibitors alone.

| Inhibitor | Primary Intended Targets | Key Research Pathways Investigated |

|---|---|---|

| Sorafenib | Raf-1, B-Raf, VEGFRs, PDGFR-β, c-Kit, Flt-3 | Cell Proliferation (Ras/Raf/MEK/ERK pathway), Angiogenesis |

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, CSF1R, RET | Angiogenesis, Cell Proliferation and Survival |

| Lapatinib | EGFR (HER1), HER2 (ErbB-2) | HER Signaling Pathway, Cell Growth and Proliferation |

Characterization of Unintended Off-Target Interactions

Several methodologies have been developed to identify and characterize these unintended interactions, each offering distinct advantages.

In Vitro Kinase Profiling Panels: This is one of the most common approaches for assessing inhibitor selectivity. It involves testing a compound against a large panel of purified kinases (often hundreds) in biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of each kinase, typically using radiometric or luminescence-based detection methods to quantify kinase activity. The resulting data provides a broad overview of the inhibitor's potency and selectivity across a significant portion of the kinome.

Chemical Proteomics: This approach identifies inhibitor-protein interactions directly within a complex biological sample, such as a cell lysate or even in living cells. These methods provide insight into which proteins an inhibitor binds to in a more physiological context.

Activity-Based Protein Profiling (ABPP): This technique uses specially designed chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of targets based on their enzymatic activity.

Compound-Centric Chemical Proteomics (CCCP): In this unbiased method, the inhibitor itself is modified to act as a probe (e.g., by attaching a biotin tag), which is then used to "pull down" its binding partners from a proteome for identification by mass spectrometry.

Computational Approaches: In silico methods are increasingly used to predict potential off-target interactions, complementing experimental data. These strategies can include:

Machine Learning and QSAR: Algorithms are trained on large datasets of known inhibitor-kinase interactions to predict the activity of new compounds based on their chemical structures.

Binding Site Similarity Analysis: This method compares the three-dimensional structure of the inhibitor's primary target binding site with those of other kinases to identify structurally similar pockets where the inhibitor might also bind.

Molecular Docking: This technique simulates the binding of the inhibitor into the structural models of numerous kinases to predict potential interactions and estimate binding affinity.

| Methodology | Principle | Primary Output |

|---|---|---|

| In Vitro Kinase Profiling | Measures inhibition of enzymatic activity against a large panel of purified kinases. | Selectivity profile showing inhibitor potency (e.g., IC50) against hundreds of kinases. |

| Chemical Proteomics (e.g., CCCP) | Uses a modified inhibitor (probe) to capture binding partners from cell lysates or live cells for identification by mass spectrometry. | List of potential on- and off-target proteins that the inhibitor physically interacts with in a biological context. |

| Computational Approaches | Uses algorithms and structural modeling to predict inhibitor-kinase interactions based on chemical structure and protein binding site features. | Predicted list of potential off-target kinases, ranked by likelihood of interaction. |

Mechanisms of Resistance to Protein Kinase Inhibitors

Classification of Resistance Mechanisms in Research Models

Resistance to PKIs can be categorized as either primary (de novo) or acquired, each with distinct underlying biological bases. nih.gov

Primary resistance describes a situation where a tumor is inherently non-responsive to a specific PKI from the outset of treatment. nih.govnih.gov This intrinsic lack of response can be attributed to pre-existing factors within the tumor or the patient. nih.gov Tumor-intrinsic factors may include the presence of co-occurring genetic alterations that bypass the targeted pathway. For instance, a tumor with an activating mutation in a kinase downstream of the inhibited target may not respond to the inhibitor. Additionally, some tumors may possess baseline heterogeneity, where a small subclone of cells already harbors a resistance-conferring mutation even before the initiation of therapy. nih.gov

Acquired resistance emerges in tumors that initially respond to PKI therapy but subsequently progress. nih.gov This form of resistance is a classic example of Darwinian evolution, where the selective pressure of the drug leads to the outgrowth of cancer cell clones that have developed mechanisms to evade its effects. nih.gov The initial therapeutic response indicates that the tumor was initially dependent on the targeted kinase; however, over time, genetic or epigenetic alterations arise that restore signaling through the targeted pathway or activate alternative survival pathways. nih.govnih.gov Acquired resistance is a significant clinical challenge, and its mechanisms are the subject of extensive research.

On-Target Resistance Mechanisms

On-target resistance mechanisms involve modifications to the drug's direct molecular target, the protein kinase itself. These alterations interfere with the binding of the inhibitor or otherwise circumvent its inhibitory action.

The most common on-target resistance mechanism is the acquisition of secondary point mutations in the kinase domain of the target protein. nih.gov These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the kinase domain to a state that is no longer recognized by the drug.

A frequently observed type of resistance mutation occurs at the "gatekeeper" residue. This residue is located deep within the ATP-binding pocket and controls access to a hydrophobic pocket. technologynetworks.com Mutation of a smaller amino acid (like threonine) to a bulkier one (like methionine or isoleucine) at this position can physically block the inhibitor from binding, without significantly affecting the kinase's ability to bind ATP and remain active. technologynetworks.comresearchgate.net

A prime example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR). This mutation is the most common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib (B232) in non-small cell lung cancer (NSCLC). aacrjournals.orgnih.gov The substitution of threonine with the bulkier methionine at position 790 sterically hinders the binding of these inhibitors. nih.gov Interestingly, the T790M mutation also increases the affinity of the EGFR kinase for ATP, further reducing the competitive advantage of the inhibitor. nih.gov

Another well-characterized example is the T315I mutation in the BCR-ABL kinase in Chronic Myeloid Leukemia (CML). This mutation confers resistance to the first-generation inhibitor imatinib (B729) by replacing a threonine with a bulkier isoleucine residue. aacrjournals.orgnih.gov This substitution disrupts a critical hydrogen bond necessary for imatinib binding and creates a steric clash. nih.govaacrjournals.org

| Kinase | Original "Gatekeeper" Residue | Mutated "Gatekeeper" Residue | Associated Inhibitor Resistance |

| EGFR | Threonine (T790) | Methionine (M) | Gefitinib, Erlotinib aacrjournals.orgnih.gov |

| BCR-ABL | Threonine (T315) | Isoleucine (I) | Imatinib aacrjournals.orgnih.gov |

Another mechanism of on-target resistance is the amplification of the gene encoding the target kinase. nih.gov This leads to the overexpression of the target protein to a level that overwhelms the inhibitory capacity of the drug at standard clinical concentrations. In essence, the sheer number of target molecules outcompetes the inhibitor. nih.gov Gene amplification has been observed as a resistance mechanism for several PKIs. For instance, amplification of the EGFR gene has been reported in NSCLC patients with acquired resistance to erlotinib and gefitinib. nih.gov Similarly, BCR-ABL amplification can contribute to imatinib resistance in CML. nih.gov Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR inhibitors in NSCLC. nih.govtargetedonc.comnih.gov

| Target Kinase | Inhibitor | Disease | Reference |

| EGFR | Erlotinib, Gefitinib | Non-Small Cell Lung Cancer | nih.gov |

| BCR-ABL | Imatinib | Chronic Myeloid Leukemia | nih.gov |

| MET | EGFR Inhibitors | Non-Small Cell Lung Cancer | nih.govtargetedonc.com |